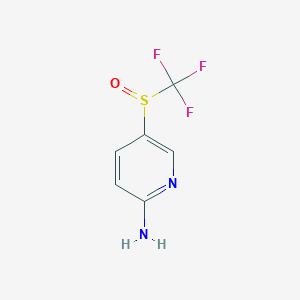
5-((Trifluoromethyl)sulfinyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Trifluoromethyl)sulfinyl)pyridin-2-amine: is a compound that features a trifluoromethyl group attached to a sulfinyl moiety, which is further connected to a pyridin-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This method provides good to high yields and is characterized by its efficiency and scalability.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 5-((Trifluoromethyl)sulfonyl)pyridin-2-amine.
Reduction: Formation of 5-(Trifluoromethyl)pyridin-2-amine.
Substitution: Various substituted pyridin-2-amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.
Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: Industrially, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for use in the formulation of pesticides and the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfinyl group can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 5-(Trifluoromethyl)pyridin-2-amine
- 5-(Trifluoromethylsulfanyl)pyridin-2-amine
- 5-(Trifluoromethylsulfonyl)pyridin-2-amine
Comparison: Compared to its analogs, 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. The sulfinyl group can undergo redox reactions, providing additional pathways for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H5F3N2OS |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
5-(trifluoromethylsulfinyl)pyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2OS/c7-6(8,9)13(12)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) |
InChI Key |
ABFDGENISMKPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















